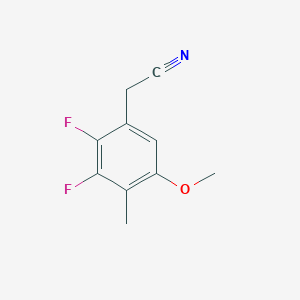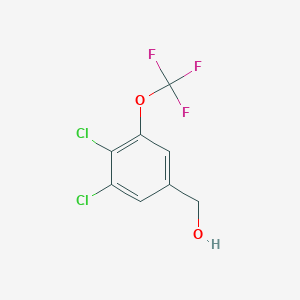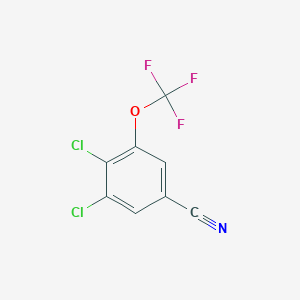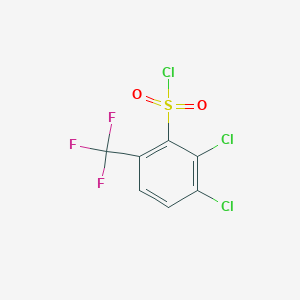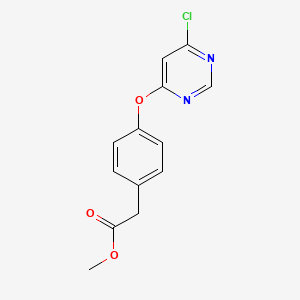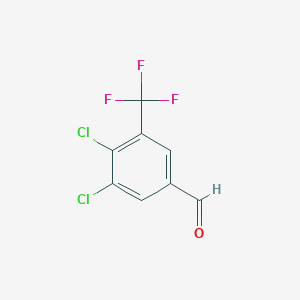
3,4-Dicloro-5-(trifluorometil)benzaldehído
Descripción general
Descripción
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is 1S/C8H3Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Desarrollo de Medicamentos Farmacéuticos
3,4-Dicloro-5-(trifluorometil)benzaldehído: es un intermedio valioso en la síntesis de varios compuestos farmacéuticos. El grupo trifluorometilo es un farmacóforo común en muchos fármacos aprobados por la FDA debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica de los agentes terapéuticos .
Investigación de Síntesis Orgánica
Este compuesto sirve como un material de partida crucial en la síntesis de enantiómeros de β-aril-β-aminoácidos. Estos enantiómeros son significativos debido a su aplicación en la creación de varios derivados de aminoácidos con posibles usos terapéuticos .
Estudios Cinéticos
Los investigadores utilizan This compound en estudios cinéticos, particularmente en la síntesis asimétrica de alcoholes. Estos estudios ayudan a comprender los mecanismos de reacción y optimizar las condiciones para obtener los resultados deseados .
Reacción de Wittig
Se emplea en la reacción de Wittig, un método conocido para la síntesis de alquenos. El compuesto actúa como un componente aldehído, que reacciona con iluros de fosfonio para producir los alquenos correspondientes .
Catálisis
En el campo de la catálisis, este compuesto se utiliza para estudiar y desarrollar nuevos procesos catalíticos. Sus características estructurales únicas lo convierten en un candidato interesante para transformaciones catalíticas que se pueden aplicar en la producción química industrial .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is a chemical compound that is primarily used as an intermediate in organic synthesis Compounds with similar trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that trifluoromethyl groups can act as a receptor antagonist, blocking the action of certain neurotransmitters
Biochemical Pathways
It is known that similar compounds can be involved in the synthesis of β-aryl-β-amino acid enantiomers . This suggests that 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde may also play a role in these biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its potential role as a receptor antagonist , it may inhibit the action of certain neurotransmitters, leading to changes in cellular signaling.
Action Environment
The action of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde may be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is a solid at room temperature . Additionally, its solubility in different solvents may also influence its action .
Análisis Bioquímico
Biochemical Properties
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .
Metabolic Pathways
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy in this context .
Transport and Distribution
The transport and distribution of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell. These interactions can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical effects and mechanisms of action .
Propiedades
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNFMGKWKVUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



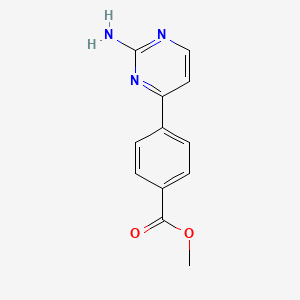
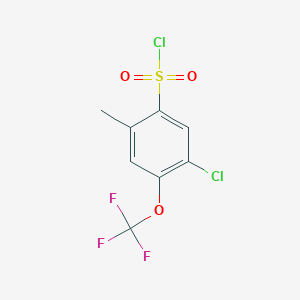
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)

